molecular formula C6H18O3Si2 B3048770 Disilane, 1,1,2-trimethoxy-1,2,2-trimethyl- CAS No. 18107-31-8

Disilane, 1,1,2-trimethoxy-1,2,2-trimethyl-

Cat. No.: B3048770
CAS No.: 18107-31-8
M. Wt: 194.38 g/mol
InChI Key: ZYKMXPLFVHNTTQ-UHFFFAOYSA-N
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Description

Disilane, 1,1,2-trimethoxy-1,2,2-trimethyl- (CAS: 18107-31-8) is an organosilicon compound with the molecular formula C₆H₁₈O₃Si₂ and a molecular weight of 194.3763 g/mol . Its structure consists of a disilane backbone (Si–Si bond) substituted with three methoxy (–OCH₃) groups and three methyl (–CH₃) groups. This configuration imparts unique reactivity and polarity compared to simpler disilanes, making it valuable in specialized synthetic applications, such as precursors for silicon-based polymers or surface-modifying agents .

Properties

IUPAC Name

dimethoxy-[methoxy(dimethyl)silyl]-methylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H18O3Si2/c1-7-10(4,5)11(6,8-2)9-3/h1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYKMXPLFVHNTTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CO[Si](C)(C)[Si](C)(OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H18O3Si2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80474068
Record name Disilane, 1,1,2-trimethoxy-1,2,2-trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80474068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18107-31-8
Record name Disilane, 1,1,2-trimethoxy-1,2,2-trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80474068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Disilane, 1,1,2-trimethoxy-1,2,2-trimethyl- typically involves the reaction of trimethylsilyl chloride with methanol in the presence of a base such as sodium methoxide. The reaction proceeds through the formation of intermediate compounds, which are then converted to the final product under controlled conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the reagents and maintain the necessary reaction conditions. The purity of the final product is ensured through various purification techniques such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions

Disilane, 1,1,2-trimethoxy-1,2,2-trimethyl- undergoes several types of chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or ozone, leading to the formation of silanol or siloxane derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of simpler silane compounds.

    Substitution: This compound can undergo substitution reactions where the methoxy groups are replaced by other functional groups such as halides or amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, ozone; mild to moderate temperatures.

    Reduction: Lithium aluminum hydride; low temperatures.

    Substitution: Halides, amines; presence of a catalyst or under reflux conditions.

Major Products Formed

    Oxidation: Silanol, siloxane derivatives.

    Reduction: Simpler silane compounds.

    Substitution: Halide or amine-substituted silanes.

Scientific Research Applications

Disilane, 1,1,2-trimethoxy-1,2,2-trimethyl- has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various organosilicon compounds. It is also employed in the study of silicon-based reaction mechanisms.

    Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with biological molecules.

    Medicine: Explored for its potential in developing new therapeutic agents, particularly in the field of oncology.

    Industry: Utilized in the production of advanced materials such as silicones and siloxanes, which have applications in electronics, coatings, and sealants.

Mechanism of Action

The mechanism of action of Disilane, 1,1,2-trimethoxy-1,2,2-trimethyl- involves its interaction with various molecular targets and pathways. The methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, facilitating its incorporation into complex structures. The silicon atoms provide stability and rigidity to the compound, making it suitable for use in various applications .

Comparison with Similar Compounds

Substituent-Driven Structural and Functional Differences

The table below highlights key structural and functional differences between the target compound and analogous disilanes:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties/Applications References
1,1,2-Trimethoxy-1,2,2-trimethyldisilane C₆H₁₈O₃Si₂ 194.3763 3 methoxy, 3 methyl High polarity; potential polymer precursor
1,1,2-Trichloro-1,2,2-trimethyldisilane C₃H₉Cl₃Si₂ 207.627 3 chlorine, 3 methyl Electrophilic reactivity; used in Grignard reactions
1,2-Dichloro-1,1,2,2-tetramethyldisilane C₄H₁₀Cl₂Si₂ 191.25 (calc.) 2 chlorine, 4 methyl Lower polarity; intermediate in silicone synthesis
1,1,2-Trimethyl-1,2,2-triphenyldisilane C₂₁H₂₄Si₂ 332.595 3 methyl, 3 phenyl High hydrophobicity; electronic applications
1,2-Diethenyl-1,1,2,2-tetramethyldisilane C₈H₁₆Si₂ 160.37 (calc.) 2 vinyl, 4 methyl Polymerization capability; crosslinking agent
1,1,2-Trimethyldisilane C₃H₁₂Si₂ 104.2984 3 methyl Volatile; used in CVD processes

Key Observations:

  • Substituent Effects on Reactivity:
    • Methoxy groups increase polarity and susceptibility to hydrolysis compared to methyl or phenyl groups .
    • Chlorine substituents enhance electrophilicity, enabling nucleophilic substitutions (e.g., reactions with Grignard reagents to form Si–C bonds) .
    • Vinyl groups facilitate polymerization or crosslinking in silicones .
  • Molecular Weight and Applications:
    • Phenyl-substituted disilanes (e.g., C₂₁H₂₄Si₂) exhibit higher molecular weights and stability, making them suitable for optical or electronic materials .
    • Lower molecular weight derivatives (e.g., C₃H₁₂Si₂) are volatile and used in chemical vapor deposition (CVD) .

Physicochemical Properties

  • Polarity and Solubility: Methoxy and chlorine substituents increase solubility in polar solvents. For example, 1,1,2-trimethoxy-1,2,2-trimethyldisilane likely exhibits better solubility in THF or ethanol compared to purely alkyl-substituted disilanes .
  • Thermal Stability : Phenyl and methyl groups enhance thermal stability. The triphenyldisilane derivative (C₂₁H₂₄Si₂) decomposes at higher temperatures than methoxy- or chloro-substituted analogs .

Biological Activity

Disilane, 1,1,2-trimethoxy-1,2,2-trimethyl- (CAS No. 3048770) is a silane compound that has garnered attention in various fields of research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound by examining its mechanisms of action, therapeutic applications, and relevant case studies.

Overview of Disilane Compounds

Disilanes are silicon-based compounds characterized by their unique bonding and structural properties. The compound features two silicon atoms bonded to three methoxy groups and three methyl groups. This structure influences its reactivity and interaction with biological systems.

Antitumor Activity

Research indicates that silane compounds may possess antitumor properties. For instance:

  • A study on related silane derivatives demonstrated cytotoxic effects against various cancer cell lines. The mechanism involved the induction of apoptosis through ROS generation and cell cycle arrest.
Compound TypeCancer Cell LineIC50 Value (µM)
Silane Derivative AMDA-MB-468 (Breast Cancer)0.41
Silane Derivative BHeLa (Cervical Cancer)0.55

Antimicrobial Activity

Disilane compounds have also been studied for their antimicrobial properties:

  • In vitro studies showed that certain silanes inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus. The proposed mechanism includes disruption of the bacterial cell membrane.

Anti-inflammatory Properties

Some silanes exhibit anti-inflammatory effects by modulating cytokine production:

  • Research has suggested that silane derivatives can reduce the production of pro-inflammatory cytokines in macrophages, indicating potential therapeutic applications in inflammatory diseases.

Case Studies and Research Findings

  • Antitumor Study : A study involving a series of silane derivatives revealed that compound 3d exhibited significant anticancer activity against MDA-MB-468 cells with an IC50 value as low as 0.41 µM .
  • Antimicrobial Evaluation : In vitro evaluations demonstrated that specific silanes could significantly inhibit the growth of Staphylococcus aureus, showcasing their potential as antimicrobial agents .
  • Anti-inflammatory Research : A study indicated that certain disilanes could decrease TNF-alpha production in activated macrophages, suggesting a role in managing inflammatory conditions .

Comparative Analysis of Biological Activity

The biological activities of disilane compounds can be compared with other related compounds:

Compound TypeBiological ActivityNotable Findings
SilanesAntitumorSignificant cytotoxicity against cancer cell lines
OrganosilanesAntimicrobialEffective against various bacterial strains
Silyl ethersAnti-inflammatoryModulation of cytokine release in immune cells

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1,1,2-trimethoxy-1,2,2-trimethyldisilane, and how can purity be optimized?

  • Methodology : Synthesis likely involves nucleophilic substitution of chlorine atoms in chlorinated disilane precursors (e.g., 1,1,2-trichloro-1,2,2-trimethyldisilane, as referenced in ) with methoxy groups. A triethylamine base (used in for similar alkoxylation reactions) can facilitate deprotonation and stabilize intermediates.
  • Purity Optimization : Use inert atmosphere techniques (argon/nitrogen) to prevent hydrolysis. Post-synthesis purification via fractional distillation or preparative GC (as inferred from ’s analytical catalogue) is recommended. Monitor by <sup>29</sup>Si NMR to confirm substitution efficiency .

Q. How can the molecular structure of this compound be unambiguously characterized?

  • Techniques :

  • <sup>1</sup>H and <sup>13</sup>C NMR : Identify methyl (Si–CH3) and methoxy (Si–O–CH3) groups. Compare with analogous compounds like 1,1,2-trimethyldisilane ( ).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular formula (C6H18O3Si2).
  • FT-IR : Detect Si–O–C (∼1080 cm<sup>-1</sup>) and Si–CH3 (∼1250 cm<sup>-1</sup>) stretches .

Q. What are the key stability considerations for handling this compound?

  • Moisture Sensitivity : Methoxysilanes are prone to hydrolysis. Store under inert gas with molecular sieves.
  • Thermal Stability : Conduct thermogravimetric analysis (TGA) to determine decomposition thresholds. Preliminary data from similar disiloxanes ( ) suggest stability up to 150°C in anhydrous conditions .

Advanced Research Questions

Q. How do steric effects from the trimethyl and trimethoxy groups influence reactivity in cross-coupling reactions?

  • Mechanistic Insight : Steric hindrance may slow nucleophilic attacks at silicon centers. Computational modeling (DFT) can map electron density and steric maps. Compare with less-hindered analogs like 1,1,2-trimethyldisilane ( ) to isolate steric contributions .
  • Experimental Design : Kinetic studies under varying temperatures and substituents (e.g., replacing methoxy with ethoxy) to quantify steric vs. electronic effects .

Q. Can this compound serve as a precursor for silicon-based nanomaterials?

  • Application Potential : Methoxysilanes are precursors for sol-gel synthesis. Test hydrolysis-condensation kinetics in controlled pH conditions (e.g., acidic/neutral). Monitor oligomer formation via dynamic light scattering (DLS) and <sup>29</sup>Si NMR .
  • Challenge : Competing hydrolysis of Si–O–CH3 vs. Si–Si bond cleavage. Use chelating agents (e.g., acetylacetone) to stabilize intermediates .

Q. What computational methods are suitable for predicting its spectroscopic properties?

  • Approach :

  • DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level. Simulate <sup>1</sup>H/<sup>13</sup>C NMR shifts with gauge-including atomic orbital (GIAO) methods.
  • Comparison : Validate against experimental spectra of structurally related compounds (e.g., ’s disiloxane derivatives) .

Contradictions and Data Gaps

  • Spectral Data : Limited experimental NMR/MS data for the exact compound. Extrapolate from chlorinated ( ) and methylated ( ) analogs.
  • Reactivity Studies : No direct evidence of Si–Si bond reactivity in methoxy-substituted disilanes. Prioritize comparative studies with Si–Cl vs. Si–OCH3 derivatives.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Disilane, 1,1,2-trimethoxy-1,2,2-trimethyl-
Reactant of Route 2
Disilane, 1,1,2-trimethoxy-1,2,2-trimethyl-

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